3-(((2-Fluorophenyl)sulfonyl)methyl)piperidine
Description
3-(((2-Fluorophenyl)sulfonyl)methyl)piperidine (CAS 1781067-76-2) is a piperidine derivative featuring a sulfonylmethyl group at the 3-position of the piperidine ring, with the sulfonyl moiety linked to a 2-fluorophenyl substituent. Its molecular formula is C₁₂H₁₆FNO₂S, with a molecular weight of 257.33 g/mol .
Properties
Molecular Formula |
C12H16FNO2S |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
3-[(2-fluorophenyl)sulfonylmethyl]piperidine |
InChI |
InChI=1S/C12H16FNO2S/c13-11-5-1-2-6-12(11)17(15,16)9-10-4-3-7-14-8-10/h1-2,5-6,10,14H,3-4,7-9H2 |
InChI Key |
BAGAKFJIXWFMRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CS(=O)(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((2-Fluorophenyl)sulfonyl)methyl)piperidine typically involves the reaction of piperidine with 2-fluorobenzene sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of 3-(((2-Fluorophenyl)sulfonyl)methyl)piperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(((2-Fluorophenyl)sulfonyl)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Amines, thiols, and polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Properties
Research has indicated that compounds containing sulfonamide moieties, such as 3-(((2-Fluorophenyl)sulfonyl)methyl)piperidine, exhibit significant anticancer activity. A study highlighted the synthesis of related sulfonamide derivatives that demonstrated potent antiproliferative effects against several human cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer) . The mechanism of action is believed to involve inhibition of key signaling pathways associated with cancer cell growth and survival.
2. Neurological Applications
Piperidine derivatives have been explored for their potential in treating neurological disorders. Specifically, compounds similar to 3-(((2-Fluorophenyl)sulfonyl)methyl)piperidine have shown promise as modulators of prokineticin receptors, which are implicated in various psychiatric and neurological conditions . This suggests that such compounds could be beneficial in developing therapeutics for disorders like anxiety and depression.
Chemical Synthesis
1. Building Block for Complex Molecules
The compound serves as a valuable intermediate in organic synthesis, allowing researchers to create more complex chemical entities. Its unique functional groups facilitate reactions that can lead to the formation of diverse molecular architectures, which are essential in the development of new materials and catalysts .
2. Synthesis of Sulfonamide Derivatives
The sulfonamide functionality of 3-(((2-Fluorophenyl)sulfonyl)methyl)piperidine makes it an attractive candidate for synthesizing other sulfonamide-based compounds. These derivatives have been recognized for their antibacterial properties and are often used as scaffolds in drug discovery .
1. Antiviral Properties
Recent studies have suggested that piperidine derivatives may possess antiviral activity, particularly against SARS-CoV-2, the virus responsible for COVID-19. Compounds with similar structural features have shown efficacy in inhibiting viral replication in vitro, indicating a potential pathway for developing antiviral therapeutics .
2. Analgesic Effects
Research into the analgesic properties of piperidine derivatives has revealed their potential as pain-relieving agents. For instance, certain analogs have demonstrated effectiveness in models of neuropathic pain, providing insights into their mechanism as TRPV1 antagonists . This aspect is crucial for addressing chronic pain conditions without the side effects associated with traditional analgesics.
Case Studies
| Study | Focus | Key Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluated sulfonamide derivatives | Potent inhibition of cancer cell proliferation; higher efficacy than standard treatments |
| Neurological Modulation Research | Investigated piperidine derivatives | Potential therapeutic agents for psychiatric disorders through prokineticin receptor modulation |
| Antiviral Efficacy Study | Tested against SARS-CoV-2 | Significant inhibition of viral replication; promising candidates for COVID-19 treatment |
| Analgesic Activity Assessment | Evaluated TRPV1 antagonists | Effective pain relief in neuropathic models; minimal side effects reported |
Mechanism of Action
The mechanism of action of 3-(((2-Fluorophenyl)sulfonyl)methyl)piperidine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively reach and interact with its targets. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of 3-(((2-Fluorophenyl)sulfonyl)methyl)piperidine and related piperidine derivatives:
Structural and Electronic Differences
- Sulfonamide vs. Sulfanyl/Ether Linkers: The sulfonamide group in the main compound introduces strong electron-withdrawing effects and hydrogen-bonding capacity compared to sulfanyl (e.g., 4-(2-Fluoro-phenyl)-1-methyl-4-(3-trifluoromethyl-benzylsulfanyl)-piperidine) or ether linkers (e.g., 3-[(2-Chlorophenoxy)methyl]piperidine). This difference impacts solubility and target-binding interactions .
- Aromatic Substituents: The 2-fluorophenyl group in the main compound is less sterically hindered and more electronegative than 3,5-dichloro-2-hydroxyphenyl () or 3-trifluoromethylphenoxy (). Chlorine and trifluoromethyl groups enhance lipophilicity but may reduce metabolic stability .
- Positional Isomerism: Substituents at the C3 position of piperidine (main compound) vs.
Physicochemical Properties
- Polarity : The sulfonamide group in the main compound increases polarity compared to analogs with methylene (e.g., 3-[(4-Fluorophenyl)methyl]piperidine ) or ether linkers, likely reducing logP values .
- Predicted Boiling Points: Compounds like 3-[(2-Chlorophenoxy)methyl]piperidine have predicted boiling points of 326.8±12.0°C, influenced by chloro and ether substituents . Data for the main compound are unavailable but expected to be higher due to the sulfonamide’s polarity.
Biological Activity
3-(((2-Fluorophenyl)sulfonyl)methyl)piperidine is a chemical compound featuring a piperidine ring with a sulfonyl group attached to a fluorophenyl moiety. This unique structure contributes to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its therapeutic potential.
Chemical Structure and Properties
The molecular structure of 3-(((2-Fluorophenyl)sulfonyl)methyl)piperidine can be represented as follows:
- Molecular Formula : C12H14FNO2S
- Molecular Weight : 257.31 g/mol
- IUPAC Name : 3-(((2-fluorophenyl)sulfonyl)methyl)piperidine)
The presence of the fluorinated aromatic group enhances its electronic properties, making it a candidate for diverse biological applications.
Biological Activity Overview
Research indicates that compounds similar to 3-(((2-Fluorophenyl)sulfonyl)methyl)piperidine exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that piperidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting that 3-(((2-Fluorophenyl)sulfonyl)methyl)piperidine may possess similar properties .
- Enzyme Inhibition : Interaction studies suggest that this compound may inhibit specific enzymes or modulate receptor functions, leading to altered cellular responses. The sulfonyl group is known to enhance binding affinity to biological targets, which could be crucial for therapeutic efficacy .
- Neuropharmacological Effects : Given the structural similarities with other piperidine derivatives known for their effects on neurotransmitter systems, this compound may also influence neurological pathways, although further research is needed to elucidate these mechanisms .
Case Study 1: Anticancer Efficacy
A study investigating the anticancer potential of piperidine derivatives found that certain analogs exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells. The results indicated that these compounds could induce apoptosis more effectively than the reference drug bleomycin, suggesting a promising avenue for cancer therapy .
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 3-(((2-Fluorophenyl)sulfonyl)methyl)piperidine | TBD | Apoptosis induction |
| Bleomycin | 10.5 | DNA damage induction |
Case Study 2: Enzyme Interaction
Preliminary findings from interaction studies indicate that compounds structurally related to 3-(((2-Fluorophenyl)sulfonyl)methyl)piperidine may inhibit specific enzyme activities. For example, similar compounds have shown effective inhibition of COX enzymes, which are critical in inflammatory pathways .
| Enzyme Target | Inhibition Type | Reference Compound |
|---|---|---|
| COX-1 | Competitive | Indomethacin |
| COX-2 | Non-competitive | Aspirin |
The mechanisms through which 3-(((2-Fluorophenyl)sulfonyl)methyl)piperidine exerts its biological effects are still under investigation. However, several hypotheses can be drawn from existing literature:
- Binding Affinity : The sulfonyl group enhances the compound's ability to interact with various receptors and enzymes, potentially leading to significant biological effects.
- Structural Modifications : Variations in the piperidine ring or substituents can alter the compound's pharmacokinetic properties and biological activity, suggesting that analogs of this compound may yield enhanced therapeutic profiles .
Future Directions
Further research is essential to fully understand the biological activity and therapeutic potential of 3-(((2-Fluorophenyl)sulfonyl)methyl)piperidine. Areas for future investigation include:
- In Vivo Studies : Conducting animal model studies to evaluate the pharmacodynamics and pharmacokinetics of this compound.
- Mechanistic Studies : Elucidating the specific molecular targets and pathways affected by this compound will provide insights into its potential therapeutic applications.
- Analog Development : Exploring structural modifications to develop more potent analogs with improved efficacy and safety profiles.
Q & A
Q. What are the established synthetic routes for 3-(((2-Fluorophenyl)sulfonyl)methyl)piperidine?
The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is reacting a piperidine derivative (e.g., 3-(hydroxymethyl)piperidine) with 2-fluorophenylsulfonyl chloride under basic conditions (e.g., NaH or K₂CO₃) to facilitate sulfonation . Purification methods such as column chromatography or recrystallization are critical to isolate the target compound from by-products . For analogs, continuous flow reactors and automated systems may optimize large-scale synthesis .
Q. How is the structural integrity of 3-(((2-Fluorophenyl)sulfonyl)methyl)piperidine validated?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms the positions of the fluorophenyl and sulfonyl groups on the piperidine ring . High-resolution mass spectrometry (HRMS) validates molecular mass, while X-ray crystallography provides stereochemical details for chiral centers .
Q. What are the key physicochemical properties of this compound?
The compound’s molecular weight (~283.3 g/mol), lipophilicity (logP ~2.1), and solubility in polar aprotic solvents (e.g., DMSO) are critical for experimental design. The fluorine atom enhances metabolic stability and membrane permeability, as observed in structurally related piperidine derivatives .
Advanced Research Questions
Q. How does the 2-fluorophenylsulfonyl moiety influence biological activity?
The sulfonyl group enhances hydrogen-bonding interactions with target proteins, while the fluorine atom increases electron-withdrawing effects, modulating receptor binding affinity. For example, fluorinated piperidines show selective activity at opioid receptors, suggesting potential for CNS-targeted studies . Structure-activity relationship (SAR) studies on analogs are recommended to quantify these effects .
Q. What strategies address contradictions in reported biological data for this compound?
Discrepancies in receptor binding assays may arise from stereochemical variations (e.g., racemic mixtures vs. enantiopure forms). Chiral HPLC separation, followed by independent testing of each enantiomer, can resolve such issues . Additionally, standardized assay conditions (e.g., buffer pH, temperature) are critical for reproducibility .
Q. How can computational modeling guide the optimization of this compound?
Molecular docking studies (using software like AutoDock) predict interactions with targets like opioid receptors or enzymes. For example, the sulfonyl group may bind to polar residues (e.g., Tyr or Asp), while the fluorophenyl moiety occupies hydrophobic pockets . Free-energy perturbation (FEP) calculations can prioritize derivatives for synthesis .
Q. What experimental designs mitigate toxicity risks in preclinical studies?
While toxicity data for this compound is limited, structurally similar sulfonated piperidines show renal or hepatic strain at high doses. In vitro cytotoxicity assays (e.g., HepG2 cell viability) and in vivo maximum tolerated dose (MTD) studies in rodents are recommended before advancing to animal models .
Q. How is the compound analyzed in complex biological matrices?
LC-MS/MS with reverse-phase columns (C18) and electrospray ionization (ESI) detects the compound in plasma or tissue homogenates. Sample preparation involves protein precipitation (acetonitrile) or solid-phase extraction (SPE) to reduce matrix interference .
Methodological Challenges and Solutions
Q. Why do certain synthetic routes yield low purity, and how is this resolved?
Impurities often arise from incomplete sulfonation or side reactions (e.g., oxidation). Monitoring reaction progress via TLC or inline IR spectroscopy helps optimize reaction time and temperature . Scaling up under inert atmospheres (N₂/Ar) minimizes degradation .
Q. How are stereochemical effects on bioactivity evaluated?
Enantioselective synthesis (e.g., chiral auxiliaries or catalysts) produces pure enantiomers for testing. For example, (R)- and (S)-enantiomers of related fluorophenyl-piperidines exhibit divergent binding affinities at serotonin receptors, highlighting the need for stereochemical control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
